molecular formula C12H13N3O B1531291 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline CAS No. 1248385-74-1

2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No.: B1531291
CAS No.: 1248385-74-1
M. Wt: 215.25 g/mol
InChI Key: XZNFYYDIYVMKNU-UHFFFAOYSA-N
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Description

2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a 1,2,4-oxadiazole ring, and an aniline moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The choice of reagents, reaction conditions, and purification techniques are optimized to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: Potential therapeutic applications are being studied, particularly in the development of new drugs for treating infections and other diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-(1,2,4-oxadiazol-5-yl)anilines

  • 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one

  • [2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Properties

IUPAC Name

2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-10-4-2-1-3-9(10)7-11-14-12(15-16-11)8-5-6-8/h1-4,8H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNFYYDIYVMKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline
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2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline
Reactant of Route 5
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Reactant of Route 6
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2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline

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